6-butyl-3-ethyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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Description
The compound “6-butyl-3-ethyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one” belongs to the class of organic compounds known as triazolopyrimidines. These are aromatic heterocyclic compounds containing a triazole ring fused to a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazole ring fused to a pyrimidine ring. The presence of butyl and ethyl groups would make the compound more lipophilic .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the triazole and pyrimidine rings, as well as the butyl and ethyl groups. The exact reactions would depend on the specific conditions and reagents used .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the butyl and ethyl groups would likely make the compound more lipophilic, which could influence its solubility and other properties .Future Directions
Mechanism of Action
Target of Action
The primary target of 6-butyl-3-ethyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one, also known as CCG-321932, is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . Therefore, inhibiting CDK2 is an appealing strategy for cancer treatment .
Mode of Action
CCG-321932 interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division
Biochemical Pathways
By inhibiting CDK2, CCG-321932 affects the cell cycle regulation pathway . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle . Therefore, its inhibition can lead to cell cycle arrest, preventing the replication of cancer cells .
Result of Action
The inhibition of CDK2 by CCG-321932 leads to significant alterations in cell cycle progression, resulting in the arrest of cell division . This can induce apoptosis (programmed cell death) within cancer cells . The compound has shown superior cytotoxic activities against various cell lines .
Properties
IUPAC Name |
6-butyl-3-ethyltriazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O/c1-3-5-6-14-7-11-9-8(10(14)16)12-13-15(9)4-2/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJKFVTVVLVOMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=C(C1=O)N=NN2CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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